REACTION_CXSMILES
|
C1C(=O)N([Cl:8])C(=O)C1.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([NH:16][C:17](=[O:22])[C:18]([CH3:21])([CH3:20])[CH3:19])[CH:11]=1>C(#N)C>[Cl:9][C:10]1[C:15]([Cl:8])=[CH:14][N:13]=[C:12]([NH:16][C:17](=[O:22])[C:18]([CH3:19])([CH3:21])[CH3:20])[CH:11]=1
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Name
|
|
Quantity
|
3.14 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1)NC(C(C)(C)C)=O
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting suspension was heated for 3 h
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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ADDITION
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Details
|
the crude mixture was diluted with ethyl acetate (50 mL)
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Type
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WASH
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Details
|
The organic phase was washed with aqueous NaOH (10%, 2×20 mL), water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude mixture was purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexane (1/9)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1Cl)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |